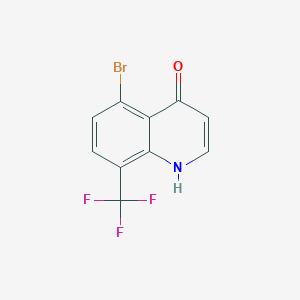

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide" is a derivative of thiazole and acetamide groups with potential pharmacological properties. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a precursor molecule that undergoes esterification, followed by treatment with hydrazine hydrate to yield a hydrazide. Subsequent ring closure reactions with carbon disulfide and alcoholic potassium hydroxide produce an oxadiazole-thiol core. The final step involves substitution at the thiol position with electrophiles to yield various N-substituted oxadiazole derivatives . Similar synthetic routes could be envisioned for the compound of interest, with appropriate modifications to the starting materials and electrophiles used in the final substitution step.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods confirm the presence of the oxadiazole ring and the substitutions made on the core structure . For the compound , similar analytical techniques would likely reveal the characteristic vibrational signatures of the thiazole and acetamide functionalities, as well as the overall molecular geometry.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For instance, the thiol group in the oxadiazole core can undergo S-alkylation to form new derivatives . The compound "N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide" would also be expected to participate in chemical reactions consistent with its functional groups, such as nucleophilic substitution reactions at the acetamide moiety or electrophilic aromatic substitution on the thiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of electronegative atoms like chlorine can affect the compound's polarity and intermolecular interactions . The oxadiazole derivatives synthesized in the studies exhibit antibacterial and enzyme inhibitory activities, which are attributed to their ability to interact with biological targets . The compound of interest would likely have similar properties, with its biological activity modulated by the specific substituents on the thiazole and acetamide groups.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation :In a study on the synthesis and pharmacological evaluation of derivatives of 1,3,4-oxadiazole and acetamide, compounds similar to "N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide" were developed. These compounds were evaluated for their antibacterial and anti-enzymatic potential, and the spectral analytical techniques were utilized for structural elucidation (Nafeesa, Aziz‐ur‐Rehman, et al., 2017).

Synthesis Methods and Molecular Docking :Another study explored conventional and microwave-assisted synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase, with molecular docking studies carried out to explore their binding modes (Virk, Rehman, et al., 2018).

Anticancer Activity :A study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides revealed their anticancer activity. The synthesized compounds were investigated against human lung adenocarcinoma cells and mouse embryoblast cell line, with some compounds exhibiting significant selectivity and apoptosis-inducing effects (Evren, Yurttaş, et al., 2019).

Metabolism in Rats :A study conducted in 1973 investigated the metabolism of acetamidothiazoles, including compounds similar to "N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide" in rats. The study reported on the identification and formation of various metabolites (Chatfield & Hunter, 1973).

Antioxidant and Cytotoxic Activities :Research on bis(oxazolyl/thiazolyl/imidazolyl)amidomethanesulfonyl acetamides explored their antioxidant activity and cytotoxic activity against lung adenocarcinoma cells. These compounds demonstrated significant radical scavenging and cytotoxic activities (Reddy, Seenaiah, et al., 2014).

Antimicrobial Evaluation :A study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials, with some showing significant activity against various bacterial strains (Iqbal, Jamal, et al., 2017).

Synthesis of Phenoxy Amide Derivatives :Research on the synthesis of N-substituted phenoxy acetamide derivatives investigated the influence of solvent on the chlorination process in these compounds, providing insights into their chemical synthesis and properties (Wang, Jin, et al., 2011).

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S2/c1-8-13(9(2)18)22-14(16-8)17-12(19)7-23(20,21)11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTPXKKWWPGCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)

![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)

![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)